molecular formula C9H12N2O2 B1426575 1-(Cyclobutylmethyl)-1H-pyrazole-4-carboxylic acid CAS No. 1349718-93-9

1-(Cyclobutylmethyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B1426575
CAS No.: 1349718-93-9
M. Wt: 180.2 g/mol
InChI Key: IKYYZQPKZYCDHO-UHFFFAOYSA-N
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Description

1-(Cyclobutylmethyl)-1H-pyrazole-4-carboxylic acid is an organic compound featuring a cyclobutylmethyl group attached to a pyrazole ring, which is further substituted with a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclobutylmethyl)-1H-pyrazole-4-carboxylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Cyclobutylmethyl Group: The cyclobutylmethyl group can be introduced via alkylation reactions using cyclobutylmethyl halides in the presence of a strong base such as sodium hydride.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclobutylmethyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alkoxides under basic conditions.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted pyrazoles.

Scientific Research Applications

1-(Cyclobutylmethyl)-1H-pyrazole-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.

    Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties.

    Biological Studies: The compound serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 1-(Cyclobutylmethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclobutylmethyl group and the pyrazole ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, further stabilizing the compound-target complex.

Comparison with Similar Compounds

  • 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid
  • 1-(Cyclopentylmethyl)-1H-pyrazole-4-carboxylic acid
  • 1-(Cyclohexylmethyl)-1H-pyrazole-4-carboxylic acid

Uniqueness: 1-(Cyclobutylmethyl)-1H-pyrazole-4-carboxylic acid is unique due to the presence of the cyclobutylmethyl group, which imparts distinct steric and electronic properties compared to its cyclopropyl, cyclopentyl, and cyclohexyl analogs. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

1-(cyclobutylmethyl)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c12-9(13)8-4-10-11(6-8)5-7-2-1-3-7/h4,6-7H,1-3,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKYYZQPKZYCDHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CN2C=C(C=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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